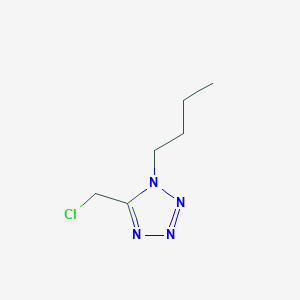

1-butyl-5-(chloromethyl)-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butyl-5-(chloromethyl)-1H-tetrazole is a derivative of tetrazole, a class of synthetic heterocycles that have found extensive applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles are known for their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is crucial in drug design .

Synthesis Analysis

The synthesis of 5-substituted tetrazoles, such as 1-butyl-5-(chloromethyl)-1H-tetrazole, can be achieved through various methods. These methods include reactions in acidic media, Lewis acid catalysis, and the use of organometallic or organosilicon azides. The Stille reaction, a palladium-catalyzed cross-coupling process, is one such method that has been employed to synthesize 5-aryl- and 5-heteroaryl-1H-tetrazoles from aryl- and heteroaryl-halides, which could be adapted for the synthesis of 1-butyl-5-(chloromethyl)-1H-tetrazole .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by a ring consisting of four nitrogen atoms and one carbon atom. The substitution at the 5-position, such as the chloromethyl group in 1-butyl-5-(chloromethyl)-1H-tetrazole, can influence the molecular geometry and electronic distribution, which in turn affects the compound's reactivity and interaction with metal ions in coordination complexes .

Chemical Reactions Analysis

Tetrazoles can participate in various chemical reactions due to their reactive nitrogen atoms. For instance, the alkylation of 5-substituted tetrazoles can lead to the formation of isomeric 1- and 2-substituted tetrazoles. The selectivity of this reaction can be influenced by the steric and electronic properties of the substituents, as demonstrated by the selective 1-substitution reaction of tetrazoles using different alkylating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-butyl-5-(chloromethyl)-1H-tetrazole would be influenced by its tetrazole core and the substituents attached to it. Tetrazoles are generally known for their high nitrogen content, which contributes to their explosive properties and their utility in the photographic industry. The lipophilicity and metabolic stability imparted by the butyl and chloromethyl groups would be particularly relevant in the context of medicinal chemistry, where these properties are crucial for drug absorption and resistance to metabolic degradation .

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

1-butyl-5-(chloromethyl)-1H-tetrazole is involved in catalysis and synthesis applications. For example, a series of 5-substituted 1H-tetrazoles, including 1-butyl-5-(chloromethyl)-1H-tetrazole, were synthesized through [3+2] cycloaddition reactions. These compounds served as building blocks for novel tetrazolium ionic liquids (ILs) with diverse counterions, showcasing their potential in various chemical syntheses (Aridoss & Laali, 2011).

Medicinal Chemistry

1-butyl-5-(chloromethyl)-1H-tetrazole and its derivatives have significant roles in medicinal chemistry. They serve as bioisosteric replacements for carboxylic acids, enhancing the lipophilicity and metabolic resistance of the associated drugs. This bioisosterism is crucial in the design and efficacy of clinical drugs (Mittal & Awasthi, 2019).

Material Science

In material science, derivatives of 1-butyl-5-(chloromethyl)-1H-tetrazole, like dimethyl 1,1'-butane-1,4-diylbis(5-methyl-1H-pyrazole-3-carboxylate), have been studied for their corrosion inhibitory properties. These compounds showed promising results as corrosion inhibitors for steel in acidic conditions, highlighting their potential applications in protective coatings and material preservation (Ouali et al., 2013).

Safety And Hazards

The safety data sheet (SDS) for 1-butyl-5-(chloromethyl)-1H-tetrazole includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Propiedades

IUPAC Name |

1-butyl-5-(chloromethyl)tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN4/c1-2-3-4-11-6(5-7)8-9-10-11/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRBJRVTTBHFAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407101 |

Source

|

| Record name | 1-Butyl-5-(chloromethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-5-(chloromethyl)-1H-tetrazole | |

CAS RN |

37468-43-2 |

Source

|

| Record name | 1-Butyl-5-(chloromethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)

![2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol](/img/structure/B1276138.png)